N-(Azido-PEG2)-N-Boc-PEG3-NHS ester

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41N5O11/c1-24(2,3)39-23(33)28(8-12-36-16-15-35-11-7-26-27-25)9-13-37-17-19-38-18-14-34-10-6-22(32)40-29-20(30)4-5-21(29)31/h4-19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICLIIAXFJFOMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41N5O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a sophisticated, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique trifunctional nature, featuring an azide (B81097) group for bioorthogonal "click" chemistry, a Boc-protected amine for sequential conjugation, and an NHS ester for reaction with primary amines, provides a versatile platform for the precise construction of complex biomolecular architectures. This guide delves into the core chemical properties, applications, and detailed experimental protocols associated with this polyethylene (B3416737) glycol (PEG)-based linker, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structure

This compound is a branched PEGylation reagent designed for maximum versatility in bioconjugation.[1] Its structure is centered around a polyethylene glycol (PEG) backbone, which imparts hydrophilicity and biocompatibility to the molecules it modifies.[2][3] The molecule possesses three key functional groups, each with a distinct reactivity profile that can be addressed orthogonally.

The core structure consists of:

-

An Azide (N3) group : This functionality is key for participating in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions are highly efficient and specific, allowing for the covalent ligation of the linker to molecules containing a corresponding alkyne group under mild, aqueous conditions.[5][6]

-

A Boc-protected amine (N-Boc) : The tert-butyloxycarbonyl (Boc) protecting group renders the primary amine unreactive. This group can be selectively removed under acidic conditions to reveal a free amine, which can then be used for subsequent conjugation reactions.[1]

-

An N-hydroxysuccinimide (NHS) ester : This is a highly reactive group that specifically targets primary amines (such as the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds.[7][8] This reaction proceeds efficiently at neutral to slightly basic pH.[9]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C24H41N5O11 | [1] |

| Molecular Weight | 575.6 g/mol | [1] |

| CAS Number | 2093153-85-4 | [1][10] |

| Purity | Typically ≥98% | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, under desiccated conditions | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [11] |

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable reagent in a variety of applications:

-

PROTAC Synthesis : This is a primary application area. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] This linker can be used to connect the target protein ligand to the E3 ligase ligand in a controlled, stepwise manner.[2]

-

Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic drugs to antibodies, leveraging the NHS ester to react with lysine residues on the antibody and the azide group for conjugating the drug.[12]

-

Surface Modification : Biomolecules or other ligands can be attached to surfaces functionalized with primary amines or alkynes for applications in diagnostics and biomaterials.

-

Bioconjugation and Labeling : The linker facilitates the creation of complex bioconjugates by allowing for the sequential attachment of different molecules, such as fluorescent dyes, peptides, or oligonucleotides.[1]

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a logical, stepwise workflow that takes advantage of the orthogonal reactivity of its functional groups. This allows for the controlled and directional assembly of the final PROTAC molecule.

Caption: Logical workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for the key reactions involving this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: NHS Ester Reaction with a Primary Amine

This protocol describes the conjugation of the linker to a protein or peptide via its primary amines.

Materials:

-

This compound

-

Protein/peptide with primary amines (e.g., in PBS)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11]

-

Prepare a stock solution of the protein/peptide in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mM. Do not store this solution as the NHS ester is susceptible to hydrolysis.[7]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved linker to the protein/peptide solution.[11] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

-

Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

-

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the free amine.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

Procedure:

-

Deprotection Reaction:

-

Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

-

-

Characterization:

-

Confirm the removal of the Boc group by mass spectrometry (observing the expected mass decrease).

-

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the linker and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO4 in water.[12]

-

Prepare a 200 mM stock solution of THPTA (for aqueous reactions) or TBTA (for organic solvents) in water or DMSO.[12]

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[12]

-

Dissolve the azide- and alkyne-functionalized molecules in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer).

-

-

CuAAC Reaction:

-

In a reaction vessel, combine the azide- and alkyne-functionalized molecules (typically in a 1:1.2 molar ratio).

-

Add the THPTA/TBTA ligand to the reaction mixture.

-

Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-250 µM.[13]

-

Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 1-5 mM).[13]

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification and Characterization:

-

Purify the resulting triazole-linked conjugate using an appropriate chromatographic technique (e.g., HPLC, size-exclusion chromatography).

-

Characterize the final product by mass spectrometry and NMR to confirm the formation of the triazole ring.

-

References

- 1. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. neb.com [neb.com]

- 9. glenresearch.com [glenresearch.com]

- 10. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. axispharm.com [axispharm.com]

- 13. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the structure, properties, and applications of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, a heterobifunctional crosslinker essential for researchers, scientists, and drug development professionals. This branched polyethylene (B3416737) glycol (PEG) derivative is a valuable tool in bioconjugation, enabling the precise linkage of molecules for advanced therapeutic and diagnostic applications.

Core Concepts: Structure and Physicochemical Properties

This compound is a branched labeling reagent with three key functional components: an azide (B81097) group, a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester.[1][2] This unique architecture allows for a multi-step, controlled bioconjugation strategy. The azide group facilitates PEGylation through "click chemistry," a highly efficient and specific reaction.[1] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further modification.[1] The NHS ester is highly reactive towards primary amines, commonly found on proteins and other biomolecules, forming stable amide bonds.[1]

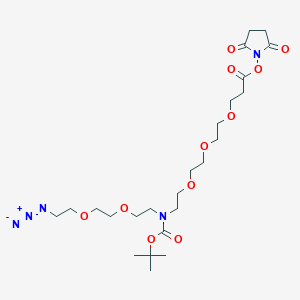

Below is a two-dimensional representation of the this compound structure:

Image 1. 2D Chemical Structure of this compound.

Image 1. 2D Chemical Structure of this compound.

Quantitative data for this compound and a related compound are summarized in the following table for easy comparison.

| Property | This compound | N-(Azido-PEG3)-N-Boc-PEG3-NHS ester |

| CAS Number | 2093153-85-4[1] | 2112731-51-6[3] |

| Molecular Formula | C24H41N5O11[1] | C26H45N5O12[3] |

| Molecular Weight | 575.6 g/mol [1] | 619.7 g/mol [3] |

| Purity | ≥95% - 98%[1][4] | 98%[3] |

| Storage Condition | -20°C[1][3] | -20°C[3] |

| Shipping Condition | Ambient Temperature[1][3] | Ambient Temperature[3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF.[5] | Information not available. |

| Shelf life | 1095 days[6] | Information not available. |

Functional Characteristics and Reactivity

The heterobifunctional nature of this compound provides a versatile platform for bioconjugation. The reactivity of each functional group is detailed below.

NHS Ester Reactivity and Hydrolysis

The NHS ester readily reacts with primary amines (-NH2), such as those on the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[5] This reaction is most efficient in a pH range of 7-9.[5] However, the NHS ester is susceptible to hydrolysis, which is a competing reaction in aqueous environments. The rate of hydrolysis is significantly influenced by pH, with the half-life of the NHS ester decreasing at higher pH values. For instance, the half-life of a branched PEG-NHS at pH 7.4 can exceed 120 minutes, while at pH 9.0, it can be less than 9 minutes.

Azide Group and Click Chemistry

The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[7] It can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-containing molecules or in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.[7]

Boc-Protected Amine

The tert-Butyloxycarbonyl (Boc) protecting group on the amine can be removed under acidic conditions. This allows for sequential conjugations, where the NHS ester and azide groups are reacted first, followed by deprotection and subsequent reaction of the newly exposed amine.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be used to conjugate the cytotoxic payload to the antibody. The NHS ester can react with lysine residues on the antibody, and the azide can be used to attach the drug molecule via click chemistry.

References

- 1. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]

- 2. N-(Azido-PEG2)-N-Boc-PEG3-NHS ester_2093153-85-4_新研博美 [xinyanbm.com]

- 3. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. labsolu.ca [labsolu.ca]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester: A Versatile Linker for PROTACs and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a heterobifunctional linker that has emerged as a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its unique trifunctional nature, featuring an azide (B81097) group for click chemistry, a Boc-protected amine for controlled release, and an N-hydroxysuccinimide (NHS) ester for amine coupling, offers a versatile platform for the precise assembly of complex biomolecules.[1] This guide provides a comprehensive overview of its key features, quantitative data, and detailed experimental protocols for its application in PROTAC synthesis.

Core Features and Applications

This compound is a branched polyethylene (B3416737) glycol (PEG)-based linker designed for maximum efficiency and versatility in bioconjugation. The integrated PEG spacers (PEG2 and PEG3) enhance the solubility and bioavailability of the resulting conjugate.[2]

The three key functional groups are:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the efficient and stable conjugation to primary amines, such as those found on lysine (B10760008) residues of proteins or on amine-modified small molecules.[1]

-

tert-Butyloxycarbonyl (Boc)-Protected Amine: The Boc protecting group provides an orthogonal handle for a secondary conjugation step. It remains stable during the initial NHS ester reaction and can be selectively removed under acidic conditions to reveal a primary amine for further functionalization.

-

Azide (N3) Group: This functionality is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-containing molecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4]

This unique combination of reactive groups makes this compound an ideal candidate for the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] This linker facilitates the sequential conjugation of a target protein ligand and an E3 ligase ligand to form a functional PROTAC.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C24H41N5O11 | [1] |

| Molecular Weight | 575.6 g/mol | [1] |

| CAS Number | 2093153-85-4 | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥95% (typically >98%) | [1] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [6] |

| Storage | -20°C, desiccated | [1] |

PROTAC Signaling Pathway and Synthesis Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC and the experimental workflow for its synthesis using this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These protocols should be optimized for specific ligands and reaction conditions.

Step 1: NHS Ester Conjugation of the E3 Ligase Ligand

This step involves the reaction of the NHS ester on the linker with a primary amine on the E3 ligase ligand.

Materials:

-

This compound

-

E3 Ligase Ligand (containing a primary amine)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the E3 ligase ligand (1 equivalent) in the anhydrous solvent in the reaction vessel.

-

Add the amine base (2-3 equivalents) to the solution and stir.

-

In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of the anhydrous solvent.

-

Add the linker solution dropwise to the E3 ligase ligand solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, the reaction mixture can be used directly in the next step or purified by standard chromatographic techniques (e.g., HPLC) to isolate the intermediate product (Ligand1-Linker).

Step 2: Boc Deprotection

This step removes the Boc protecting group to reveal a primary amine for the subsequent conjugation.

Materials:

-

Ligand1-Linker intermediate from Step 1

-

Acidic deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or 4M HCl in dioxane)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the Ligand1-Linker intermediate in the chosen solvent (e.g., DCM).

-

Add the acidic deprotection reagent (e.g., 20-50% TFA in DCM) to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the progress by LC-MS.

-

Once the deprotection is complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.

Step 3: Click Chemistry Conjugation of the Target Protein Ligand

This final step couples the target protein ligand (containing an alkyne group) to the deprotected Ligand1-Linker intermediate via a click chemistry reaction. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods are described below.

3a. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Deprotected Ligand1-Linker intermediate from Step 2

-

Target Protein Ligand (containing a terminal alkyne)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA))

-

Solvent (e.g., a mixture of t-butanol and water, or DMF)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the deprotected Ligand1-Linker intermediate (1 equivalent) and the target protein ligand (1-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a premix of CuSO4 (0.1-0.2 equivalents) and the copper ligand (e.g., TBTA, 0.2-0.4 equivalents).

-

Add the copper/ligand premix to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1 equivalent).

-

Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative HPLC.

3b. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Deprotected Ligand1-Linker intermediate from Step 2

-

Target Protein Ligand (containing a strained alkyne, e.g., DBCO or BCN)

-

Solvent (e.g., DMSO, DMF, or aqueous buffer)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the deprotected Ligand1-Linker intermediate (1 equivalent) and the target protein ligand with a strained alkyne (1-1.5 equivalents) in the chosen solvent.

-

Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative HPLC.

Conclusion

This compound is a powerful and versatile tool for the construction of PROTACs and other complex bioconjugates. Its well-defined structure and trifunctional nature allow for a controlled, sequential approach to synthesis. By understanding its core features and following established protocols, researchers can effectively utilize this linker to advance their drug discovery and development efforts.

References

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester: A Branched Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester (CAS Number: 2093153-85-4). This reagent is of significant interest in the fields of targeted therapies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as other advanced bioconjugation applications.

Core Compound Specifications

This compound is a branched polyethylene (B3416737) glycol (PEG) linker possessing three distinct functional moieties: an azide (B81097) group for "click chemistry," a Boc-protected amine for controlled sequential conjugation, and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines.

| Property | Value | Source(s) |

| CAS Number | 2093153-85-4 | [1][2][3][4][5] |

| Molecular Formula | C24H41N5O11 | [2][4][5] |

| Molecular Weight | 575.6 g/mol | [2][4] |

| Purity | Typically ≥95% - 98% | [1][2][4] |

| Appearance | Varies (often a solid or oil) | |

| Storage Conditions | Store at -20°C, desiccated.[4][5] Allow to warm to room temperature before opening to prevent moisture condensation.[5] | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

Chemical Structure and Functional Groups

The unique branched architecture of this linker allows for a multi-directional approach to molecular assembly.

-

Azide Group (-N3): Enables highly efficient and specific ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This "click chemistry" reaction is widely used for its high yield and biocompatibility.

-

Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group allows for the temporary masking of a primary amine. This amine can be deprotected under acidic conditions, revealing a nucleophilic site for subsequent conjugation steps. This feature is critical for the sequential and controlled synthesis of complex biomolecules.

-

NHS Ester (-O-N(C=O)2C4H4): This active ester readily reacts with primary amines (e.g., on the side chain of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides) at neutral to slightly basic pH (7-9) to form stable amide bonds.[5]

Key Applications in Drug Development

The trifunctional nature of this compound makes it a versatile tool for the construction of complex therapeutic and diagnostic agents.

PROTAC Synthesis

This linker is particularly well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's components can be strategically utilized to connect the target-binding ligand and the E3 ligase-binding ligand.

Antibody-Drug Conjugate (ADC) Development

In the context of ADCs, this linker can be used to attach therapeutic payloads to an antibody. The NHS ester can react with lysine residues on the antibody, while the azide or the deprotected amine can be used to conjugate the drug molecule. The branched PEG structure can enhance the solubility and pharmacokinetic properties of the resulting ADC.

Bioconjugation and Surface Modification

This reagent can be used to tether molecules to surfaces or to create complex multi-molecular assemblies for various research applications, including diagnostics and biomaterial development.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for reagents with similar functionalities. Due to the lack of peer-reviewed, published protocols for this specific CAS number, researchers should perform optimizations for their specific molecules and experimental conditions.

General Protocol for Protein Labeling via NHS Ester

This protocol describes the conjugation of the linker to a protein containing primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation times and temperature may require optimization.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized molecule (from step 4.1) to an alkyne-containing molecule.

Materials:

-

Azide-labeled molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

TBTA or other copper-coordinating ligand (optional, but recommended)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reactant Preparation: Dissolve the azide-labeled molecule and a slight molar excess (1.1-1.5 equivalents) of the alkyne-containing molecule in the reaction buffer.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

-

Reaction Initiation: To the mixture of the azide and alkyne, add CuSO4 to a final concentration of 0.1-1 mM. If using a ligand like TBTA, pre-mix it with the CuSO4.

-

Reduction: Add sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

-

Purification: Purify the resulting conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity, or reversed-phase chromatography) to remove the catalyst and unreacted starting materials.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Materials:

-

Boc-protected molecule

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable solvent

-

Neutralizing base (e.g., triethylamine (B128534) or DIPEA)

Procedure:

-

Dissolution: Dissolve the Boc-protected molecule in a suitable solvent such as DCM.

-

Acid Treatment: Add an excess of TFA (e.g., 20-50% v/v in DCM).

-

Incubation: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by LC-MS or TLC until the starting material is consumed.

-

Solvent Removal: Remove the TFA and solvent under reduced pressure.

-

Neutralization and Purification: The resulting amine salt can be used directly in some cases or neutralized with a base. Further purification may be necessary depending on the subsequent steps.

Visualizations

General Experimental Workflow for PROTAC Synthesis

References

Molecular weight of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester

An In-Depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and handling procedures for the heterobifunctional crosslinker, this compound. This reagent is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a branched polyethylene (B3416737) glycol (PEG) linker designed with three distinct functional moieties:

-

An N-hydroxysuccinimide (NHS) ester : A highly reactive group for covalent modification of primary amines (-NH₂) found on proteins, peptides, and other biomolecules.

-

An Azide (B81097) (N₃) group : A versatile functional group for "click chemistry," enabling efficient and specific conjugation to alkyne-containing molecules.

-

A tert-Butyloxycarbonyl (Boc) protected amine : A masked primary amine that can be deprotected under acidic conditions to reveal a new reactive site for further functionalization.

This unique combination allows for the sequential and controlled conjugation of multiple molecules, making it an ideal linker for constructing complex bioconjugates.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight (MW) | 575.6 g/mol | [1] |

| Chemical Formula | C₂₄H₄₁N₅O₁₁ | [1] |

| CAS Number | 2093153-85-4 | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, desiccated | [1] |

| Solubility | Soluble in DMSO, DMF | [2] |

| Shipping Conditions | Ambient Temperature | [1] |

Key Applications and Workflows

The trifunctional nature of this linker lends itself to a variety of sophisticated bioconjugation strategies.

Dual-Labeling of Biomolecules

The orthogonal reactivity of the NHS ester and the azide group allows for the specific labeling of a single biomolecule with two different entities. For example, a protein can first be reacted with the NHS ester via its lysine (B10760008) residues. Subsequently, an alkyne-modified fluorescent probe or drug molecule can be attached via the azide group using copper-catalyzed or strain-promoted click chemistry.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

This linker is particularly well-suited for the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in connecting the target-binding ligand and the E3 ligase ligand.

The logical workflow for using this compound in PROTAC synthesis is visualized below.

Experimental Protocols

The following sections provide detailed methodologies for utilizing the reactive groups of this linker. These are general protocols and should be optimized for specific applications.

Protocol 1: Amine Labeling via NHS Ester

This protocol describes the conjugation of the NHS ester moiety to a primary amine-containing molecule, such as a protein.

Materials:

-

This compound

-

Protein or other amine-containing molecule

-

Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)[2]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the reaction.[2]

-

Prepare the Linker Solution: Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare aqueous stock solutions for storage.[2]

-

Perform the Conjugation: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench the Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

-

Purify the Conjugate: Remove excess, unreacted linker and byproducts by using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).

The general workflow for NHS ester conjugation is depicted below.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the azide group on the linker and an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized molecule (from Protocol 1 or another source)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (B8700270) (freshly prepared solution)

-

Copper-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 20 mM CuSO₄ solution in water.

-

Prepare a 100 mM Sodium Ascorbate solution in water (must be fresh).

-

Prepare a 50 mM ligand (e.g., THPTA) solution in water.

-

-

Prepare Reactants: Dissolve the azide- and alkyne-containing molecules in the reaction buffer.

-

Initiate the Reaction: In an Eppendorf tube, combine the reactants and buffer. Add the components in the following order: a. The azide- and alkyne-containing molecules. b. The copper ligand (to a final concentration of ~0.50 mM). c. The CuSO₄ solution (to a final concentration of ~0.10 mM). d. The sodium ascorbate solution (to a final concentration of ~5 mM).

-

Incubate: Mix the solution gently and incubate at room temperature for 1-4 hours, protected from light.

-

Purify: Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography or HPLC, to remove the copper catalyst and excess reagents.

Stability and Handling

-

NHS Ester Stability : The NHS ester is highly susceptible to hydrolysis, especially at alkaline pH. The rate of hydrolysis increases significantly as the pH rises above 8.5. Therefore, reactions should be carried out promptly after preparing the linker solution, and the pH of the reaction buffer should be carefully controlled.

-

Storage : The solid reagent should be stored at -20°C and protected from moisture.[1] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. Solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods but should be used as quickly as possible.

This technical guide provides the fundamental information required for the successful application of this compound in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

Synthesis of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the synthesis of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This versatile molecule is of significant interest in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex drug delivery systems. The guide outlines a plausible and efficient synthetic pathway, starting from the commercially available N-Boc-diethanolamine, and provides detailed experimental protocols, tabulated quantitative data, and workflow visualizations to aid in its successful laboratory preparation.

Introduction

This compound is a branched PEG linker designed for advanced bioconjugation strategies.[1] Its three distinct functional groups—an azide (B81097), a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester—offer orthogonal reactivity, enabling the sequential and controlled linkage of different molecular entities. The azide group facilitates "click chemistry" reactions, the Boc-protected amine can be deprotected to reveal a primary amine for amide bond formation, and the NHS ester is a highly reactive group for coupling with primary amines.[1][2] The PEG spacers enhance the solubility and bioavailability of the resulting conjugates.[3] This guide details a rational synthetic approach to this complex linker.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a multi-step pathway starting from N-Boc-diethanolamine. This strategy allows for the controlled and sequential introduction of the different functionalized PEG arms. The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Mono-tosylation of N-Boc-diethanolamine

This step involves the selective activation of one of the hydroxyl groups of N-Boc-diethanolamine via tosylation to facilitate the subsequent nucleophilic substitution.

Protocol:

-

Dissolve N-Boc-diethanolamine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (B92270) (1.2 eq) to the solution.

-

Slowly add a solution of tosyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the mono-tosylated intermediate.

Step 2: Synthesis of N-(Azido-PEG2)-N-Boc-ethanolamine

This step involves a two-part reaction: first, the displacement of the tosyl group with an azide, followed by the PEGylation of the remaining hydroxyl group. A more direct approach involves the reaction with a pre-formed azido-PEGylating agent. Here, we detail the synthesis of the azido-PEG arm followed by its attachment.

Protocol:

-

To a solution of diethylene glycol (large excess) in THF, add sodium hydride (1.0 eq) at 0 °C and stir for 30 minutes.

-

Add the mono-tosylated N-Boc-diethanolamine (1.0 eq) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the mono-PEGylated intermediate.

-

Dissolve the mono-PEGylated intermediate (1.0 eq) in DCM and cool to 0 °C.

-

Add triethylamine (B128534) (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) and stir at room temperature overnight.

-

Work up the reaction by washing with water and brine. The organic layer is dried and concentrated.

-

Dissolve the resulting mesylated compound in dimethylformamide (DMF) and add sodium azide (3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purify the crude product by silica gel column chromatography to obtain N-(Azido-PEG2)-N-Boc-ethanolamine.

Step 3: Synthesis of N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester

This step involves the PEGylation of the remaining hydroxyl group with a protected carboxylic acid PEG linker.

Protocol:

-

Dissolve N-(Azido-PEG2)-N-Boc-ethanolamine (1.0 eq) in anhydrous THF.

-

Add sodium hydride (1.1 eq) at 0 °C and stir for 30 minutes.

-

Add bromo-PEG3-t-butyl ester (1.2 eq) to the reaction mixture and stir at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography.

Step 4: Synthesis of N-(Azido-PEG2)-N-Boc-PEG3-acid

This step involves the deprotection of the t-butyl ester to yield the free carboxylic acid.

Protocol:

-

Dissolve the N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

-

The resulting crude N-(Azido-PEG2)-N-Boc-PEG3-acid can be used in the next step without further purification.[4]

Step 5: Synthesis of this compound

The final step is the activation of the carboxylic acid to form the NHS ester.

Protocol:

-

Dissolve the crude N-(Azido-PEG2)-N-Boc-PEG3-acid (1.0 eq) in anhydrous DCM or DMF.

-

Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 eq).[5][6]

-

Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

-

Dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.[5] The product should be stored at -20°C.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis.

Table 1: Reagents and Solvents

| Step | Key Reagents | Key Solvents |

| 1 | N-Boc-diethanolamine, Tosyl chloride, Pyridine | Dichloromethane (DCM) |

| 2 | Mono-tosylated intermediate, Diethylene glycol, Sodium hydride, Methanesulfonyl chloride, Sodium azide | Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) |

| 3 | N-(Azido-PEG2)-N-Boc-ethanolamine, Sodium hydride, Bromo-PEG3-t-butyl ester | Tetrahydrofuran (THF) |

| 4 | N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester, Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |

| 5 | N-(Azido-PEG2)-N-Boc-PEG3-acid, N-hydroxysuccinimide (NHS), EDC | Dichloromethane (DCM) or Dimethylformamide (DMF) |

Table 2: Reaction Conditions and Expected Yields

| Step | Temperature | Duration | Typical Yield (%) |

| 1 | 0 °C to RT | 12-16 h | 70-85 |

| 2 | 0 °C to 90 °C | 24-36 h | 60-75 |

| 3 | 0 °C to RT | 12-16 h | 65-80 |

| 4 | Room Temperature | 2-4 h | >95 (crude) |

| 5 | Room Temperature | 12-16 h | 80-90 |

Note: Yields are illustrative and can vary based on reaction scale and purification efficiency.

Characterization

The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the presence of characteristic peaks for the PEG backbone, the Boc group, and the terminal functional groups. The disappearance of signals from starting materials and the appearance of new signals will confirm the progression of the reaction. For example, the appearance of a singlet around 1.4 ppm in ¹H NMR confirms the Boc group, while the characteristic PEG methylene (B1212753) signals appear around 3.6 ppm.[7][8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the PEG derivatives.[4][9][10][11][12]

-

Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reactions. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product. Purification of PEG derivatives can be challenging but is often achieved using silica gel or reverse-phase chromatography.[13]

Logical Relationships and Workflows

The synthesis involves a series of sequential reactions where the product of one step becomes the reactant for the next. The protection and deprotection steps are crucial for achieving the desired trifunctional linker.

References

- 1. benchchem.com [benchchem.com]

- 2. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. enovatia.com [enovatia.com]

- 10. sciex.com [sciex.com]

- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, a versatile tool in the field of bioconjugation. Its unique branched structure, incorporating an N-hydroxysuccinimide (NHS) ester, an azide (B81097) group, and a Boc-protected amine, offers a sequential and controlled approach to the development of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), PROTACs, and advanced diagnostic agents.[1][2][3]

Core Concepts and Chemical Properties

This compound is a heterotrifunctional, branched PEG linker.[4][5] The PEG backbone enhances the solubility and biocompatibility of the resulting conjugate.[6][7] The three functional groups provide orthogonal reactivity, allowing for a stepwise conjugation strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H41N5O11 | [4][5] |

| Molecular Weight | 575.6 g/mol | [4][5] |

| CAS Number | 2093153-85-4 | [4][5] |

| Purity | Typically ≥95% | [8] |

| Storage | -20°C, desiccated | [4][5] |

| Solubility | Soluble in DMSO, DMF | [9] |

Functional Moieties and Their Reactivity

The utility of this linker lies in the distinct reactivity of its three functional groups:

-

NHS Ester: This amine-reactive group allows for the covalent attachment to primary amines (e.g., lysine (B10760008) residues or the N-terminus of proteins and peptides) through a stable amide bond. This reaction is typically carried out in a slightly alkaline pH range (7.2-8.5).[9][10]

-

Azide Group: This moiety is used in "click chemistry," most commonly in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage with an alkyne-containing molecule.[1][2] It can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne (B158145) derivatives like DBCO or BCN.[1][3]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under the conditions required for NHS ester and azide reactions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine for further conjugation.[11][12]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Amine Conjugation via NHS Ester

This protocol describes the conjugation of the NHS ester moiety to a protein containing primary amines.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Linker Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution with gentle stirring.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

Purification: Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Analyze the conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.[13][14]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized conjugate and an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein conjugate from Protocol 1

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Reaction buffer: Phosphate buffer, pH 6.5-7.5

Procedure:

-

Reactant Preparation: Prepare a solution of the azide-functionalized protein conjugate in the reaction buffer. In a separate tube, dissolve the alkyne-containing molecule.

-

Catalyst Preparation: Prepare a stock solution of CuSO4 and THPTA in a 1:5 molar ratio.

-

Reaction Initiation: To the azide-functionalized protein, add the alkyne-containing molecule. Then, add the CuSO4/THPTA solution to a final copper concentration of 50-100 µM.[4] Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical methods.

-

Purification: Purify the resulting triazole-linked conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst and excess reagents.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose a primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Scavenger (optional, e.g., triisopropylsilane)

-

Neutralization buffer: e.g., saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: Dissolve the Boc-protected conjugate in anhydrous DCM. If the substrate is sensitive to the carbocation generated during deprotection, add a scavenger.

-

Deprotection: Add TFA to the solution (typically 20-50% v/v). Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, remove the TFA and DCM under reduced pressure. The resulting TFA salt of the amine can sometimes be used directly.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base such as a saturated sodium bicarbonate solution.

-

Purification: Purify the deprotected conjugate as needed for subsequent steps.

Quantitative Data

While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative data for the individual reaction types.

Table 2: Representative Reaction Parameters for NHS Ester-Amine Coupling

| Parameter | Value | Conditions | Reference |

| pH Optimum | 7.2 - 8.5 | Aqueous buffer | [10] |

| Reaction Time | 30 - 120 min | Room temperature or 4°C | [10] |

| NHS Ester Half-life (Hydrolysis) | ~1-2 hours | pH 7 | [10] |

| Molar Excess of NHS Ester | 10 - 50 fold | Over protein | [14] |

Table 3: Representative Reaction Parameters for CuAAC

| Parameter | Value | Conditions | Reference |

| Copper Concentration | 50 - 100 µM | Aqueous buffer | [4] |

| Ligand:Copper Ratio (THPTA) | ≥ 5:1 | [4] | |

| Sodium Ascorbate Concentration | 1 - 5 mM | [15] | |

| Reaction Time | 1 - 4 hours | Room temperature | [15] |

| Yield | Often >90% | Optimized conditions | [2] |

Table 4: Representative Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Time | Temperature | Reference |

| Trifluoroacetic acid (TFA) | 20-50% | Dichloromethane (DCM) | 30-60 min | Room Temperature | [11] |

| Hydrochloric acid (HCl) | 4 M | Dioxane | 30-60 min | Room Temperature | [12] |

Applications and Workflows

The trifunctional nature of this linker enables the creation of highly complex and tailored bioconjugates.

Workflow 1: Synthesis of a Dual-Labeled Antibody for Imaging and Targeting

This workflow demonstrates how to conjugate a targeting antibody with both an imaging agent (via click chemistry) and a therapeutic payload (after Boc deprotection).

Workflow 2: Assembly of a FRET-based Biosensor

This workflow illustrates the use of the linker to bring a FRET donor and acceptor pair into proximity on a biomolecule for binding studies.

Conclusion

This compound is a powerful and versatile reagent for advanced bioconjugation. Its branched structure and three orthogonal reactive groups provide researchers with the flexibility to design and synthesize complex, multi-functional biomolecules with a high degree of control. The methodologies and data presented in this guide offer a solid foundation for the successful application of this linker in cutting-edge research and drug development.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 2093153-85-4 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. This compound - Creative Biolabs [creative-biolabs.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PEG Linkers in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of proteomics, offering a versatile strategy to enhance the therapeutic and diagnostic potential of proteins. This in-depth technical guide provides a comprehensive overview of PEG linkers, their properties, and their critical applications in proteomics. We will delve into the quantitative effects of PEGylation, detailed experimental protocols, and the underlying biological pathways and workflows.

Core Concepts of PEG Linkers in Proteomics

Polyethylene glycol is a water-soluble, non-toxic, and non-immunogenic polymer that can be covalently attached to proteins, a process known as PEGylation.[1] This modification confers several advantageous properties to the target protein, making PEG linkers a cornerstone of bioconjugation chemistry.[2][]

Properties Conferred by PEGylation:

-

Increased Solubility: PEG chains are highly hydrophilic, significantly improving the solubility of hydrophobic proteins in aqueous solutions.[4]

-

Enhanced Stability: PEGylation protects proteins from proteolytic degradation, leading to a longer circulating half-life in vivo.[5][6]

-

Reduced Immunogenicity: The PEG moiety can mask antigenic epitopes on the protein surface, reducing the likelihood of an immune response.[7][8]

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the protein, PEGylation reduces renal clearance, prolonging its circulation time.[9][10]

Types of PEG Linkers:

PEG linkers can be classified based on their structure and reactivity:

-

Linear vs. Branched: Linear PEGs are the simplest form, while branched PEGs offer a higher hydrodynamic volume and can be used for multivalent conjugation.[11]

-

Monodispersed vs. Polydispersed: Monodispersed PEGs have a defined molecular weight, ensuring homogeneity in the final conjugate, whereas polydispersed PEGs are a mixture of different chain lengths.[12]

-

Homobifunctional vs. Heterobifunctional: Homobifunctional linkers have the same reactive group at both ends, suitable for cross-linking identical molecules. Heterobifunctional linkers possess different reactive groups, enabling the conjugation of two different molecules.[13]

Quantitative Impact of PEGylation on Protein Properties

The effects of PEGylation can be quantified to optimize the design of protein-drug conjugates. The length and structure of the PEG linker, as well as the site of attachment, significantly influence the resulting properties of the protein.

Table 1: Influence of PEG Linker Length on Protein Structural Dynamics

| PEG Linker Length | Root Mean Square Deviation (RMSD) | Hinge Expansion (Å) |

| Non-PEGylated | ~1.5 nm | ~30 Å |

| 1 kDa | ~2.1 nm | 35.34 Å |

| 2 kDa | ~4.5 nm | 53.40 Å |

| 4 kDa | ~13 nm | 63.53 Å |

Data adapted from multiscale computational studies on a HER2 monoclonal antibody. Longer PEG chains induce greater structural flexibility and deviation from the initial conformation.[14]

Table 2: Thermodynamic Stability of α-1 Antitrypsin (AAT) Before and After PEGylation

| Parameter | Native AAT | PEGylated AAT |

| ΔG°NI(H2O) (kJ·mol−1) | 16.3 ± 2.3 | Unchanged |

| ΔG°IU(H2O) (kJ·mol−1) | 13.1 ± 0.8 | Unchanged |

| Cm (M) | 0.8 ± 0.2 and 2.4 ± 0.1 | Unchanged |

This table shows that for α-1 antitrypsin, PEGylation did not significantly alter the thermodynamic parameters of the protein, suggesting that the overall stability of the folded state was maintained.[15]

Table 3: Effect of PEGylation on the Pharmacokinetics of Interferon-α

| Formulation | Mean Maximum Serum Concentration (µg/L) | Time to Maximum Concentration (hours) |

| PEG-IFN-α 2a (single dose) | 14.2 | 78 |

| PEG-IFN-α 2a (multiple doses) | 25.6 | 45 |

| PEG-IFN-α 2b | Not specified | 15 - 44 |

PEGylation significantly alters the pharmacokinetic profile of interferon-α, leading to a sustained release and longer-lasting presence in the bloodstream.[16]

Experimental Protocols in Proteomics Utilizing PEG Linkers

Precise and reproducible experimental protocols are crucial for the successful application of PEG linkers in proteomics research and drug development.

General Protein PEGylation Protocol (Amine-Reactive PEG)

This protocol describes a general method for conjugating an amine-reactive PEG linker (e.g., Y-NHS-40K) to a protein.

Materials:

-

Protein of interest

-

Amine-reactive PEG derivative (e.g., Y-NHS-40K)

-

Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

-

Dry, water-miscible organic solvent (e.g., DMF or DMSO)

-

Reaction vessel

Procedure:

-

Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

Protein Solution Preparation: Dissolve the protein in the chosen amine-free buffer to a concentration of at least 2 mg/mL.

-

PEG Reagent Preparation: Allow the container with the PEG derivative to warm to room temperature. Calculate the required amount of the PEG linker. A 5- to 10-fold molar excess over the protein is a common starting point. Dissolve the PEG linker in a minimal amount of dry organic solvent.[17]

-

Reaction: Slowly add the dissolved PEG linker to the protein solution with gentle stirring or swirling.

-

Incubation: Incubate the reaction mixture at 0-5°C for approximately three hours or at room temperature for about one hour. Reaction times may need to be optimized depending on the specific protein and desired degree of PEGylation.[17]

-

Quenching (Optional): The reaction can be stopped by adding a quenching reagent that reacts with the excess PEG linker, such as a small molecule with a primary amine (e.g., glycine (B1666218) or Tris).

-

Purification: Proceed to purify the PEGylated protein from unreacted protein and excess PEG reagents.

Purification of PEGylated Proteins

Chromatographic techniques are commonly employed to separate the desired PEGylated protein from the reaction mixture.

A. Size Exclusion Chromatography (SEC):

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at removing unreacted, smaller proteins and excess low molecular weight PEG reagents.[]

B. Ion Exchange Chromatography (IEX):

IEX separates proteins based on their net charge. The attachment of neutral PEG chains can shield the charged residues on the protein surface, altering its interaction with the IEX resin. This change in binding affinity allows for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species, as well as positional isomers.[][18]

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC separates molecules based on their hydrophobicity. While less common for large-scale purification due to the potential for protein denaturation, it is a powerful analytical tool for assessing the purity of PEGylated proteins and separating isomers.[][19]

Characterization of PEGylated Proteins by Mass Spectrometry

Mass spectrometry is a critical tool for characterizing PEGylated proteins, providing information on the degree of PEGylation and the site of attachment.

Protocol for LC/MS Analysis:

-

Sample Preparation: The PEGylated protein sample may require desalting or buffer exchange into a volatile buffer system compatible with mass spectrometry (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).

-

Liquid Chromatography (LC) Separation: The sample is injected onto an HPLC system, typically using a reversed-phase column, to separate different PEGylated species.

-

Post-Column Addition of Charge-Reducing Agent (Optional but Recommended): To simplify the resulting mass spectrum, a charge-stripping agent like triethylamine (B128534) can be added post-column. This reduces the complexity of the charge state distribution of the protein ions.[10]

-

Mass Spectrometry (MS) Analysis: The eluent from the LC is introduced into the mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument is operated in a mode suitable for large molecule analysis.[9][10]

-

Data Analysis: The resulting mass spectra are deconvoluted to determine the molecular weights of the different species present in the sample. This allows for the determination of the number of PEG chains attached to the protein.[2] To identify the specific sites of PEGylation, tandem mass spectrometry (MS/MS) analysis of proteolytic digests of the PEGylated protein is performed.[20]

Visualizing Workflows and Pathways with PEG Linkers

Graphviz diagrams can effectively illustrate the complex workflows and biological pathways involving PEG linkers.

Conclusion

PEG linkers are a powerful and versatile technology in proteomics, enabling the development of more effective and safer protein-based therapeutics and diagnostics. A thorough understanding of the different types of PEG linkers, their quantitative effects on protein properties, and the associated experimental protocols is essential for researchers and drug developers. The ability to precisely control the PEGylation process and thoroughly characterize the resulting conjugates is paramount to harnessing the full potential of this technology. As our understanding of the structure-function relationships of PEGylated proteins continues to grow, so too will the innovation and application of PEG linkers in addressing complex challenges in medicine and biotechnology.

References

- 1. Novel Pegylated Interferon for the Treatment of Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enovatia.com [enovatia.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells [frontiersin.org]

- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 10. ingenieria-analitica.com [ingenieria-analitica.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Protocol for Protein PEGylation [jenkemusa.com]

- 18. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Function of NHS Ester in Amine Labeling

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a highly efficient and versatile method for covalently labeling proteins, peptides, antibodies, and other biomolecules.[1][][3] Their utility stems from a straightforward reaction mechanism that forms stable amide bonds with primary amines under mild, aqueous conditions, making them indispensable tools in research, diagnostics, and the development of antibody-drug conjugates (ADCs).[]

This guide offers a comprehensive technical overview of the principles, optimization parameters, and practical protocols for utilizing NHS ester chemistry in amine labeling.

Core Principle: The Chemistry of Amine Labeling

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[][3] The primary amino groups on a biomolecule, typically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, act as nucleophiles.[4][5][6] The unprotonated amine attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond between the label and the biomolecule.[][3][7]

Optimizing the Labeling Reaction: Key Parameters

The efficiency of the labeling reaction is critically dependent on several parameters. A competing reaction, the hydrolysis of the NHS ester, must be managed to ensure a high yield of the desired conjugate.[][7][8][9][10][11]

Data Presentation: Reaction Condition Optimization

The following tables summarize the critical quantitative parameters for successful amine labeling.

Table 1: Key Parameters for NHS Ester-Amine Coupling

| Parameter | Recommended Value/Range | Notes |

| Reaction Buffer pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | This range ensures primary amines are sufficiently deprotonated to be nucleophilic. At pH < 7, the reaction is very slow. At pH > 9.0, hydrolysis of the NHS ester significantly increases.[12][13][14][15] |

| Buffer Composition | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines. Tris and glycine (B1666218) are incompatible as they compete with the target molecule for reaction with the NHS ester.[7][12][13][14][16] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to minimize hydrolysis and are suitable for labile proteins, though reaction times may need to be extended.[7][17] |

| Reaction Time | 0.5 - 4 hours at RT; Overnight at 4°C | The optimal time depends on the reactivity of the protein and the specific NHS ester.[7][12][17] |

| Protein Concentration | > 2 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[14] At lower concentrations, the competing hydrolysis reaction is more pronounced. |

| Molar Ratio (Label:Protein) | 5:1 to 20:1 for Antibodies (IgG) | The ideal ratio depends on the protein and the desired degree of labeling (DOL). Empirical testing is often required to find the optimal ratio.[5][12][18] |

| NHS Ester Solvent | Anhydrous DMSO or DMF | NHS esters are often poorly soluble in aqueous buffers and should first be dissolved in a high-quality, anhydrous organic solvent before addition to the reaction.[12][18][19][20] |

Table 2: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)

| pH | Temperature | Half-life | Reference(s) |

| 7.0 | 0°C | 4 - 5 hours | [7][21] |

| 7.0 | Ambient | ~7 hours | [6][22] |

| 8.0 | Ambient | ~1 hour | [23] |

| 8.6 | 4°C | 10 minutes | [7][21][23] |

| 9.0 | Ambient | Minutes | [6][22] |

Experimental Protocol: Antibody Labeling with a Fluorescent Dye NHS Ester

This protocol provides a general methodology for conjugating an amine-reactive fluorescent dye to an IgG antibody.

Mandatory Visualization: Experimental Workflow

Detailed Methodology

-

Prepare Antibody Solution for Labeling [4]

-